![molecular formula C23H18Cl2N4O3 B2555409 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 923191-96-2](/img/no-structure.png)
2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide” is a chemical compound with the molecular formula C23H18Cl2N4O31. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds such as 2-thioxodihydropyrido[2,3-d]pyrimidine have been synthesized using solvents, catalysts, and microwave irradiation2. The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time2.Molecular Structure Analysis
The molecular structure of this compound is not directly available from the search results. However, the molecular formula C23H18Cl2N4O3 provides some insight into its structure1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is 469.321. Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Structural Characterization
One study discusses the three-component reaction involving tautomeric amidines and 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives along with polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The structural elucidation was based on IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis, highlighting the complex's potential in materials science and coordination chemistry (Klimova et al., 2013).
Another research project presented a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters, providing foundational chemistry for further modifications and applications of pyrimidine derivatives in drug design and synthesis (Brown & Waring, 1977).
Anticancer Activity
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives aimed at discovering new anticancer agents showed that attaching different aryloxy groups to the C2 of the pyrimidine ring resulted in compounds with appreciable cancer cell growth inhibition. This study illustrates the compound's role in the development of targeted anticancer therapies (Al-Sanea et al., 2020).
Antimicrobial Activity
A series of pyrimidinones and oxazinones derivatives fused with thiophene rings were synthesized as antimicrobial agents, showcasing the compound's versatility and potential in addressing antibiotic resistance. The antimicrobial screening demonstrated good antibacterial and antifungal activities, comparable to reference drugs (Hossan et al., 2012).
Crystal Structure Analysis
Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar compounds were analyzed, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. This analysis contributes to the understanding of the molecular structure and potential interactions in biological systems (Subasri et al., 2016).
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only1. No specific safety or hazard information is available from the search results.
Future Directions
The future directions for this compound are not specified in the search results. However, related compounds have shown broad spectrum antibacterial activity and reasonable antifungal activity2, suggesting potential applications in these areas.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
CAS RN |
923191-96-2 |
|---|---|
Product Name |
2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Molecular Formula |
C23H18Cl2N4O3 |
Molecular Weight |
469.32 |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-14-4-9-17(11-18(14)25)27-20(30)13-28-19-3-2-10-26-21(19)22(31)29(23(28)32)12-15-5-7-16(24)8-6-15/h2-11H,12-13H2,1H3,(H,27,30) |
InChI Key |
FCIVXZBYVPMRTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



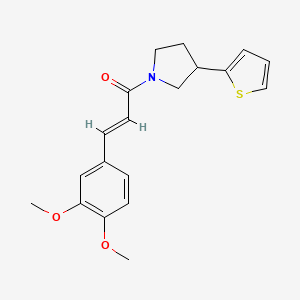
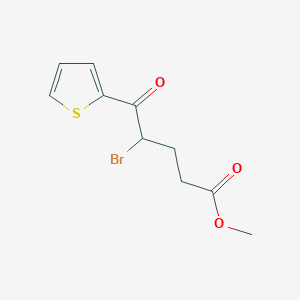
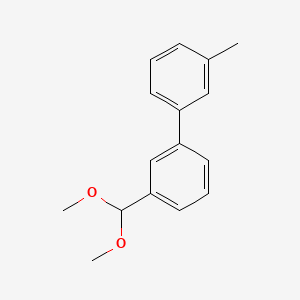
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2555334.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)
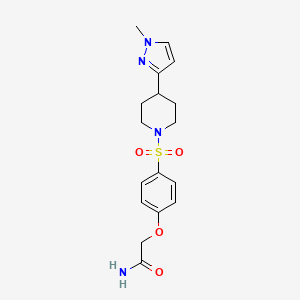
![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)
![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)
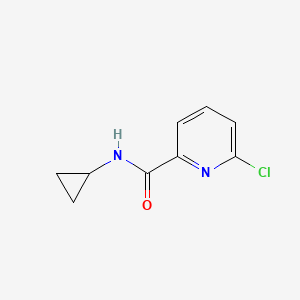
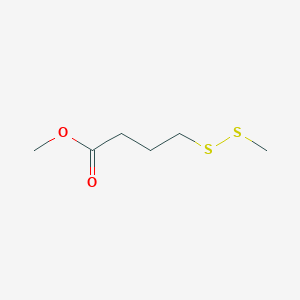
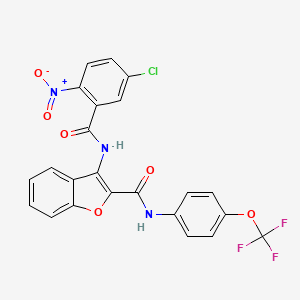
![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)
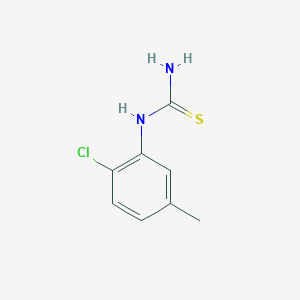
![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)